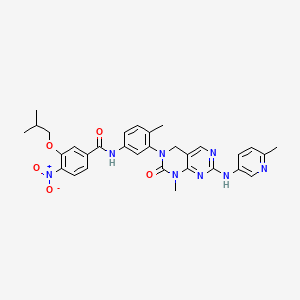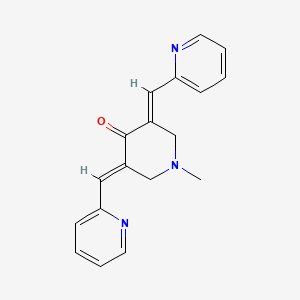
N-Boc-dolaproine-amide-Me-Phe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-dolaproine-amide-Me-Phe is a compound that serves as an amino acid residue of the pentapeptide Dolastatin 10. Dolastatin 10 is known for its ability to inhibit tubulin polymerization and mitosis, which grants it anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-dolaproine-amide-Me-Phe can be achieved through stereoselective methods such as the Baylis-Hillman reaction. This reaction involves the use of specific reagents and conditions to ensure the desired stereochemistry .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-dolaproine-amide-Me-Phe undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Aplicaciones Científicas De Investigación
N-Boc-dolaproine-amide-Me-Phe has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in inhibiting tubulin polymerization and mitosis.
Medicine: Investigated for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new drugs and chemical compounds
Mecanismo De Acción
N-Boc-dolaproine-amide-Me-Phe exerts its effects by inhibiting tubulin polymerization and mitosis. This inhibition disrupts the normal function of microtubules, which are essential for cell division. As a result, the compound exhibits anticancer activity by preventing the proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Dolastatin 10: The parent compound of N-Boc-dolaproine-amide-Me-Phe, known for its anticancer properties.
Dolastatin 12: Another related compound with similar biological activities.
Uniqueness
This compound is unique due to its specific structure and the presence of the N-Boc protecting group, which enhances its stability and solubility. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H36N2O4 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(2S)-1-phenylpropan-2-yl]amino]propyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H36N2O4/c1-16(15-18-11-8-7-9-12-18)24-21(26)17(2)20(28-6)19-13-10-14-25(19)22(27)29-23(3,4)5/h7-9,11-12,16-17,19-20H,10,13-15H2,1-6H3,(H,24,26)/t16-,17+,19-,20+/m0/s1 |
Clave InChI |
BNKYTSFNYISCMT-KVPLUYHFSA-N |
SMILES isomérico |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](C)[C@H]([C@@H]2CCCN2C(=O)OC(C)(C)C)OC |
SMILES canónico |
CC(CC1=CC=CC=C1)NC(=O)C(C)C(C2CCCN2C(=O)OC(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)



![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)









